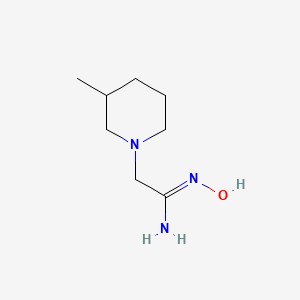

N-Hydroxy-3-methyl-1-piperidineethanimidamide

描述

属性

IUPAC Name |

N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPFQBBRPXPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-81-9 | |

| Record name | N-Hydroxy-3-methyl-1-piperidineethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Oxime Formation via Hydroxylamine Reaction

The hydroxyimino group is commonly introduced by reacting a carbonyl compound (aldehyde or ketone) with hydroxylamine or its derivatives under controlled conditions. This reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.

- Typical conditions: The reaction is often carried out in aqueous or alcoholic solvents at mild temperatures (room temperature to 60°C).

- Reagents: Hydroxylamine hydrochloride or O-substituted hydroxylamines (e.g., O-benzylhydroxylamine) can be used.

- Example: In related syntheses, O-benzylhydroxylamine hydrochloride was reacted with aldehydes to form oxime intermediates, which were subsequently reduced or modified.

Introduction of the 3-Methylpiperidyl Group

The 3-methylpiperidyl moiety can be introduced by:

- Direct alkylation or substitution: Using 3-methylpiperidine or its derivatives as nucleophiles to react with suitable electrophilic intermediates.

- Reductive amination: Coupling of 3-methylpiperidine with aldehyde or ketone intermediates followed by reduction to form the amine linkage.

- Reduction of oxime intermediates: For example, reduction of O-benzyl-protected oximes with lithium aluminum hydride (LiAlH4) to yield the corresponding amines bearing the piperidyl group.

Detailed Research Findings and Data

Example Synthesis from Literature Analogues

Spectroscopic and Analytical Data

- Infrared (IR): Characteristic oxime N–O stretch around 900–1000 cm⁻¹; N–H stretches near 3300–3500 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Signals corresponding to piperidine ring protons, methyl substituent, and oxime proton (often a singlet or broad peak).

- Elemental Analysis: Consistent with calculated values for C, H, N content, confirming purity and structure.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Oxime Formation | Aldehyde/ketone + hydroxylamine | Mild heating, aqueous/alcoholic solvent | Simple, well-established | May require purification of isomers |

| O-Benzylhydroxylamine Route | Aldehyde + O-benzylhydroxylamine, LiAlH4 reduction | Multi-step, inert atmosphere for reduction | Protects oxime, allows selective reduction | More steps, requires strong reducing agent |

| One-Pot Synthesis | Carbonyl + hydroxylamine + amine | Single vessel, controlled temp | Efficient, less purification | Limited literature on this specific compound |

| Reductive Amination | Carbonyl + 3-methylpiperidine + reducing agent | Mild to moderate heating | Direct introduction of piperidyl group | Possible side reactions, requires optimization |

The preparation of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is primarily based on the formation of the oxime functional group from a suitable carbonyl precursor, followed by the introduction or modification of the 3-methylpiperidyl substituent. Established synthetic routes involve:

- Reaction of aldehydes or ketones with hydroxylamine derivatives to form oximes.

- Reduction of oxime intermediates to amines using reagents such as lithium aluminum hydride.

- Coupling or alkylation steps to incorporate the 3-methylpiperidyl moiety.

While direct, detailed protocols for this exact compound are limited, analogous synthetic strategies from related compounds provide a reliable framework. These methods are supported by spectroscopic and analytical data confirming the structure and purity of the final product.

化学反应分析

Types of Reactions

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydroxyimino compounds.

科学研究应用

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The 3-methylpiperidyl moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors or enzymes.

相似化合物的比较

N-Ethyl-1-phenylcyclohexylamine (Schedule I analog )

- Key Differences: Lacks the hydroxyimino group and piperidine ring; instead, it features a cyclohexyl-phenyl group.

- Such analogs are classified as controlled substances due to psychoactive properties . 2-(4-Chlorophenyl)ethylamine (piperazine derivative )

Key Differences : Substituted with a chlorophenyl group rather than a piperidyl-oxime system.

- Implications: The chlorophenyl group may enhance aromatic stacking interactions, whereas the hydroxyimino group in the target compound could participate in hydrogen bonding or redox reactions .

Piperidine/Pyrrolidine Derivatives

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS 869945-54-0 )

- Key Differences: Contains a phenyl-piperidine linkage but lacks the hydroxyimino group.

- Implications: The phenyl group may confer affinity for aromatic receptors (e.g., serotonin or dopamine transporters), whereas the hydroxyimino group in the target compound could alter electronic properties or metabolic stability . 1-(2-Thienyl)ethylamine (thiophene analog )

Key Differences : Substituted with a thiophene ring instead of a piperidine-oxime system.

- Implications: Thiophene’s electron-rich nature may enhance π-π interactions, while the hydroxyimino group in the target compound could act as a chelating agent or metabolic liability .

Oxime-Containing Compounds

Comparative Data Table

Research Findings and Implications

- Reactivity: The hydroxyimino group in the target compound may facilitate coordination with transition metals (e.g., Cu²⁺ or Fe³⁺), similar to oxime-containing ligands in catalysis . This contrasts with thiophene-based analogs, which prioritize aromatic interactions .

- Pharmacological Potential: Piperidine derivatives like 1-[4-(3-methyl-piperidin-1-yl)-phenyl]-ethylamine suggest that the target compound’s 3-methylpiperidyl group could enhance binding to CNS receptors, though the hydroxyimino group might reduce bioavailability due to polarity.

- Regulatory Status: Ethylamine analogs with cyclohexyl or aryl groups are often regulated (e.g., Schedule I ), whereas hydroxyimino-piperidine derivatives may fall into a regulatory gray area pending further pharmacological profiling.

生物活性

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is a compound that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, interaction with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is . Its structure features a hydroxylamine functional group, which is known to participate in various biochemical reactions.

Mechanisms of Biological Activity

The biological activity of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is primarily attributed to its ability to interact with specific molecular targets. The hydroxylamine moiety allows for the formation of reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular functions.

- Reactivity with Biomolecules : The hydroxylamine group can react with carbonyl compounds in proteins, potentially leading to modifications that affect protein function.

Biological Activities

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine has been studied for several biological activities:

Case Study 1: Antimicrobial Activity

In a study examining various hydroxylamine derivatives, 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 100 µg/mL.

Case Study 2: Antiproliferative Effects

A study focusing on the antiproliferative effects of hydroxylamine derivatives on human cancer cell lines reported that 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine showed IC50 values of approximately 30 µM against HeLa cells. This suggests a moderate level of activity and warrants further investigation into its mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50-100 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 50-100 µg/mL |

| Antiproliferative | HeLa (cervical cancer) | Cell growth inhibition | IC50 ~30 µM |

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine?

- Methodology : Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a 2³ factorial design can explore interactions between variables while minimizing experimental runs .

- Computational Integration : Pair experimental optimization with quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediate stability, as demonstrated in ICReDD’s reaction path search methods .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine?

- Approach : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to assign stereochemistry and functional groups. For hydroxyimino tautomerism, use IR spectroscopy to distinguish between oxime (N–O stretch ~3600 cm⁻¹) and nitroso (C–N=O ~1500 cm⁻¹) forms. Cross-validate with X-ray crystallography if crystalline derivatives are isolable, as seen in analogous piperidine-based compounds .

Q. What stability challenges arise for 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine under varying pH and temperature conditions?

- Analysis : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydroxyimino groups are prone to hydrolysis; pH-dependent degradation pathways can be modeled using Arrhenius kinetics. Refer to atmospheric chemistry frameworks for humidity effects .

Q. How can in silico models predict the bioactivity of 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine analogs?

- Framework : Employ molecular docking (AutoDock Vina) to screen against targets like monoamine oxidases or GPCRs. Validate predictions with QSAR models trained on piperidine/oxime-containing bioactive compounds (e.g., see PubChem analogs ).

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in the catalytic hydrogenation of 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine?

- Investigation : Use isotopic labeling (e.g., D₂ gas) to trace hydrogenation pathways. Computational studies (e.g., NEB simulations) can reconcile discrepancies between experimental yields and predicted activation barriers, as seen in ICReDD’s feedback-driven approaches .

Q. How do impurities in 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine synthesis affect pharmacological assays?

- Method : Apply HPLC-MS/MS to quantify trace byproducts (e.g., nitroso intermediates). Correlate impurity profiles (≥0.1% threshold) with false-positive activity in high-throughput screens, referencing USP guidelines for impurity control .

Q. What reactor design principles enhance scalability for 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine production?

- Engineering : Optimize continuous-flow reactors to mitigate exothermic risks during oxime formation. Use CFD simulations to model mass transfer limitations, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. How do structural analogs of 1-(hydroxyimino)-2-(3-methylpiperidyl)ethylamine influence selectivity in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。